ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound . It belongs to the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of 5-amino-pyrazoles involves chemoselective reactions . For instance, the reaction of 3-dimethylamino-2-aroyl-propenenitrile and hydrazine in acidic medium yields 4-cyano pyrazole, whereas in basic medium, it yields 5-amino pyrazoles as the major product .Molecular Structure Analysis
The molecular formula of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate is C13H12N4O2 . The exact mass is 256.096039 .Chemical Reactions Analysis
5-Amino-pyrazoles are used in a variety of chemical reactions to construct diverse heterocyclic scaffolds . These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 495.7±45.0 °C at 760 mmHg, and a flash point of 253.6±28.7 °C . Its vapor pressure is 0.0±1.3 mmHg at 25°C, and it has an index of refraction of 1.632 .Scientific Research Applications
Crystal Structure Analysis
Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate and its derivatives have been studied for their crystal structures, which are crucial in understanding the properties and potential applications of these compounds. For instance, Kumar et al. (2018) analyzed the crystal structure of a closely related compound, Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealing its triclinic crystal system and the interactions stabilizing the structure (Kumar et al., 2018).
Synthesis and Derivative Formation
The synthesis of this compound and its derivatives is a significant area of research. Gangurde et al. (2014) achieved the synthesis of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate through an abnormal Beckmann rearrangement process. This synthesis pathway opens up possibilities for creating various derivatives with potential applications in different fields (Gangurde et al., 2014).
Fungicidal and Plant Growth Regulation Activities
The compound and its derivatives show potential in agriculture, particularly in fungicidal and plant growth regulation activities. Minga (2005) synthesized a derivative, Ethyl 5-Amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, and found preliminary evidence of its fungicidal and plant growth regulation activities (Minga, 2005).
Corrosion Inhibition
In the field of materials science, derivatives of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate have been explored as corrosion inhibitors. Dohare et al. (2017) studied Pyranpyrazole derivatives for their properties as corrosion inhibitors for mild steel, which is valuable for industrial processes like pickling (Dohare et al., 2017).
Auxin Activities in Agriculture
In agriculture, some derivatives of this compound have been investigated for their auxin activities, which are essential for plant growth and development. Yue et al. (2010) synthesized derivatives and evaluated their auxin activities, although they found that these activities were not high (Yue et al., 2010).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be flushed with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-phenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)11-10(8-14)12(15)17(16-11)9-6-4-3-5-7-9/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFWSOLRJKQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536994 | |
Record name | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |
CAS RN |
93764-93-3 | |
Record name | Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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